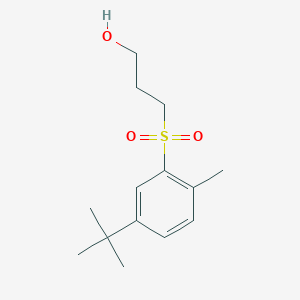![molecular formula C16H22N2O2 B6639999 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol](/img/structure/B6639999.png)
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol is a complex organic compound featuring an oxazole ring, a phenylethyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropan-1-ol with acetic anhydride, under acidic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where the oxazole derivative reacts with a phenylethyl halide in the presence of a base like potassium carbonate.
Final Assembly: The final step involves the coupling of the oxazole-phenylethyl intermediate with ethanolamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the phenylethyl group, potentially leading to the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated derivatives of the oxazole ring or phenylethyl group.
Substitution: Various substituted oxazole or phenylethyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar oxazole ring.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Uniqueness
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol is unique due to the combination of its oxazole ring, phenylethyl group, and ethanol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives.
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl-(2-phenylethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-14(2)20-16(17-13)12-18(10-11-19)9-8-15-6-4-3-5-7-15/h3-7,19H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZOTUJBNJQRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN(CCC2=CC=CC=C2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)
![N-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethyl]methanesulfonamide](/img/structure/B6639928.png)

![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)


![3-[1-(2-Methoxyethyl)pyrrolidin-2-yl]pyridine](/img/structure/B6640009.png)

